molecular formula C7H12Cl2N2O B2559942 [4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride CAS No. 1955561-22-4

[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride

Cat. No.: B2559942
CAS No.: 1955561-22-4
M. Wt: 211.09
InChI Key: AVBQCSXNLXJFAI-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride is a pyridine derivative characterized by an aminomethyl (-CH₂NH₂) group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the pyridine ring. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

[4-(aminomethyl)pyridin-2-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-4-6-1-2-9-7(3-6)5-10;;/h1-3,10H,4-5,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBQCSXNLXJFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955561-22-4
Record name [4-(aminomethyl)pyridin-2-yl]methanol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-carboxaldehyde.

    Reduction: The aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

    Aminomethylation: The hydroxymethyl group is then aminomethylated using formaldehyde and ammonium chloride to introduce the aminomethyl group.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to piperidine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Formation of [4-(Carboxymethyl)pyridin-2-yl]methanol.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key pyridine-based dihydrochloride salts and their structural distinctions:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Evidence Source
[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride* Not explicitly listed C₇H₁₁Cl₂N₂O† 225.08‡ 4-(aminomethyl), 2-(hydroxymethyl) Deduced from [12,14]
(4-Aminopyridin-2-yl)methanol hydrochloride 1354940-95-6 C₆H₉ClN₂O 160.60 4-amino, 2-(hydroxymethyl)
[6-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride 1803592-67-7 C₇H₁₁Cl₂N₂O 225.08 6-(aminomethyl), 2-(hydroxymethyl)
Pyridoxamine Dihydrochloride 524-36-7 C₈H₁₄Cl₂N₂O₂ 241.11 4-(aminomethyl), 5-(hydroxymethyl), 2-methyl
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride 1640848-93-6 C₈H₁₄Cl₂N₂O₂ 241.12 2-methoxy, 4-(ethanol-amino)

*Hypothetical structure based on analogous compounds; †Assumes dihydrochloride salt of C₇H₁₀N₂O (base molar mass 138.17 + 2×36.46 HCl); ‡Calculated value.

Key Observations :

  • Substituent Position: Positional isomerism significantly impacts properties.
  • Functional Groups: Pyridoxamine dihydrochloride () includes additional hydroxyl and methyl groups, increasing hydrophilicity and metabolic stability compared to the simpler aminomethyl/hydroxymethyl substitution in the target compound .
  • Salt Form: The hydrochloride vs. dihydrochloride distinction affects solubility. For instance, (4-Aminopyridin-2-yl)methanol hydrochloride (1 HCl) has a molar mass of 160.60, while dihydrochloride analogs (e.g., Pyridoxamine) exceed 240 g/mol, reflecting higher ionic character .

Physicochemical Properties

  • Solubility: Dihydrochloride salts generally exhibit superior water solubility compared to free bases or monohydrochlorides. For example, Pyridoxamine dihydrochloride is readily soluble in aqueous solutions due to its ionic nature and polar functional groups .
  • pKa: The predicted pKa of (4-(aminomethyl)pyridin-2-yl)methanol hydrochloride is 13.47, suggesting strong basicity at the aminomethyl group . This property is critical for protonation states under physiological conditions.
  • Thermal Stability: Compounds like 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride () highlight the role of substituents in enhancing thermal stability, a trait likely shared by the target compound due to its dihydrochloride form .

Biological Activity

[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride, with the CAS number 1955561-22-4, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an aminomethyl group at the 4-position of a pyridine ring, which may influence its pharmacological properties. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C7H10Cl2N2O
  • Molecular Weight : 195.07 g/mol
  • Structure : The compound features a pyridine ring substituted with an aminomethyl group and a hydroxymethyl group, which is protonated in the dihydrochloride form.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Antioxidant Properties : Like other pyridine derivatives, it may scavenge free radicals and mitigate oxidative stress in cells, contributing to its protective effects against cellular damage .

Case Studies

  • Cell Viability Assays : In vitro studies using cell lines have indicated that similar pyridine derivatives can significantly reduce cell viability at concentrations as low as 0.1 µM . This suggests that this compound may have a comparable potency against tumor cells.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain derivatives induce apoptosis through caspase activation and DNA fragmentation, indicating a potential pathway for this compound's anticancer effects .
  • Antioxidant Activity : A study highlighted the antioxidant capacity of pyridine compounds in reducing lipid peroxidation and protecting against oxidative damage, which could be relevant for understanding the protective roles of this compound in cellular contexts .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundPotential anticancer agentEnzyme inhibition, antioxidant activity
TrazodoneAntidepressantSerotonin receptor modulation
1,2,4-Triazolo[4,3-a]pyridineAntimicrobialInhibition of bacterial enzyme systems

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